CL-82198

Description

a selective inhibitor of MMP13

Structure

3D Structure

Propriétés

IUPAC Name |

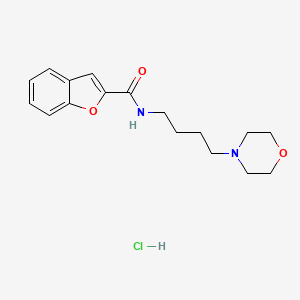

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJQEQAVMNFFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024592 | |

| Record name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307002-71-7 | |

| Record name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 307002-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CL-82198: A Selective Inhibitor of Matrix Metalloproteinase-13 for Research in Joint Health and Disease

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, is a significant therapeutic target in diseases characterized by cartilage destruction, such as osteoarthritis. CL-82198 is a potent and selective, non-zinc-chelating, small molecule inhibitor of MMP-13. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and its application in in vitro and in vivo models of osteoarthritis. Detailed experimental protocols and a summary of its effects on key signaling pathways are presented to facilitate its use in research and drug development.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] MMP-13, also known as collagenase-3, exhibits a high specificity for type II collagen, the primary collagenous component of articular cartilage.[2] Elevated expression and activity of MMP-13 are strongly implicated in the pathogenesis of osteoarthritis (OA), leading to the progressive degradation of cartilage and joint dysfunction.[2][3] Consequently, the development of selective MMP-13 inhibitors is a promising therapeutic strategy for OA and other inflammatory conditions.[2]

This compound is a synthetic, small molecule inhibitor that demonstrates high selectivity for MMP-13 over other MMPs, such as MMP-1, MMP-9, and Tumor Necrosis Factor-α Converting Enzyme (TACE).[4][5] Its unique mechanism of action, which involves binding to the S1' pocket of the enzyme without chelating the catalytic zinc ion, contributes to its selectivity and favorable pharmacological profile.[4][5] This document serves as a technical resource for researchers utilizing this compound, providing detailed information on its properties, experimental use, and its impact on cellular signaling.

Biochemical and Pharmacological Profile of this compound

Mechanism of Action

This compound is a selective inhibitor of MMP-13 that does not appear to act by chelating the catalytic Zn2+ ion.[5] NMR binding studies have shown that this compound binds within the entire S1' pocket of MMP-13.[4] The morpholine ring of this compound docks adjacent to the catalytic zinc atom.[5] This unique binding mode is the basis for its selectivity for MMP-13 over other MMPs like MMP-1 and MMP-9, which have different S1' pocket topographies.[4]

Potency and Selectivity

This compound exhibits potent inhibition of MMP-13 activity with reported IC50 values in the low micromolar range. Its selectivity is a key feature, with minimal to no activity against other closely related MMPs at concentrations where it effectively inhibits MMP-13.

| Parameter | MMP-13 | MMP-1 | MMP-9 | TACE | Reference(s) |

| IC50 | 10 µM | >10 mM | No Activity | No Activity | [4][5][6] |

| pIC50 | 5 | <4 | - | - | [6] |

| IC50 (Bovine Articular Cartilage Explants) | 3.2 µM | - | - | - | [6] |

Table 1: Inhibitory Activity of this compound against MMP-13 and other Metalloproteinases.

In Vitro and In Vivo Efficacy

In Vitro Studies

This compound has demonstrated significant efficacy in various in vitro models, primarily focusing on its ability to inhibit cartilage degradation and modulate chondrocyte activity.

| Experimental Model | Key Findings | This compound Concentration(s) | Reference(s) |

| Recombinant MMP-13 Activity Assay | >90% inhibition of MMP-13 activity. | 10 µg/mL | [6] |

| BMP-2-treated Primary Sternal Chondrocytes | >90% inhibition of MMP-13 activity in culture media. | 1, 5, and 10 µM | [6] |

| LS174 Cell Migration Assay | Significantly reduced cell migration. | 10 µM | [2] |

| Hepatic Stellate Cells | Decreased CTGF and TGF-β1 protein levels. | Not specified | [2] |

Table 2: Summary of In Vitro Efficacy of this compound.

In Vivo Studies

Animal models of osteoarthritis have been instrumental in evaluating the therapeutic potential of this compound. These studies have shown its ability to protect cartilage and slow disease progression.

| Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| Meniscal-Ligamentous Injury (MLI)-induced Osteoarthritis in Mice | Intraperitoneal injection of 1, 5, or 10 mg/kg body weight every other day for 12 weeks. | Decreased articular cartilage degradation; Increased tibial and total articular cartilage area and thickness in a dose-dependent manner. | [6] |

Table 3: Summary of In Vivo Efficacy of this compound in an Osteoarthritis Model.

Experimental Protocols

In Vitro MMP-13 Activity Assay (Fluorogenic Substrate)

This protocol is based on the use of a fluorogenic peptide substrate, such as that in the SensoLyte® 520 MMP-13 Assay Kit.[7][8][9][10]

Materials:

-

Recombinant human MMP-13 (pro-MMP-13)

-

APMA (4-aminophenylmercuric acetate) for pro-MMP-13 activation

-

Fluorogenic MMP-13 substrate (e.g., 5-FAM/QXL™ 520 FRET peptide)

-

Assay Buffer

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 490 nm/520 nm)

Procedure:

-

Activate pro-MMP-13: Incubate pro-MMP-13 with 1 mM APMA in assay buffer at 37°C for 40 minutes. Do not exceed 40 minutes to prevent enzyme inactivation.[7]

-

Prepare this compound dilutions: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Assay setup: In a 96-well black microplate, add the following to designated wells:

-

Blank: Assay buffer

-

Positive Control: Activated MMP-13

-

Test Wells: Activated MMP-13 and corresponding dilutions of this compound

-

-

Pre-incubation: Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate reaction: Add the MMP-13 substrate solution to all wells.

-

Measure fluorescence:

-

Kinetic reading: Immediately begin measuring fluorescence intensity every 5-10 minutes for 60-120 minutes.

-

End-point reading: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), then stop the reaction (if a stop solution is provided in the kit) and measure the final fluorescence.

-

-

Data analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

In Vitro Cartilage Degradation Model

This protocol describes a general method to assess the protective effects of this compound on cartilage explants.

Materials:

-

Bovine or human articular cartilage explants

-

Cell culture medium (e.g., DMEM) with or without serum

-

Interleukin-1β (IL-1β) or other pro-inflammatory stimuli

-

This compound stock solution (in DMSO)

-

Assay kits for measuring glycosaminoglycan (GAG) release (e.g., DMMB assay) and collagen fragments.

-

Reagents for histology (e.g., Safranin O staining)

Procedure:

-

Cartilage explant culture: Harvest cartilage explants and culture them in a 3D system like alginate beads or as tissue explants in multi-well plates.[11]

-

Induce degradation: Treat the cartilage explants with a pro-inflammatory stimulus such as IL-1β to induce matrix degradation.

-

Treatment with this compound: Concurrently with or prior to IL-1β treatment, add various concentrations of this compound to the culture medium.

-

Assess matrix degradation:

-

Biochemical analysis: Collect the culture medium at different time points and measure the release of GAGs and collagen fragments.

-

Histological analysis: After the treatment period, fix, section, and stain the cartilage explants with Safranin O to visualize proteoglycan content.

-

-

Data analysis: Compare the levels of matrix degradation markers and the histological appearance of cartilage in the this compound-treated groups with the IL-1β-only and control groups.

In Vivo Meniscal-Ligamentous Injury (MLI) Model of Osteoarthritis

This is a surgically induced model of OA in mice to evaluate the in vivo efficacy of this compound.[6]

Materials:

-

Mice (e.g., 10-week-old wild-type)

-

Anesthesia and surgical instruments

-

This compound for injection (dissolved in a suitable vehicle like normal saline)

-

Reagents for histological analysis (e.g., Alcian blue, Hematoxylin, Orange G)

Procedure:

-

Surgical procedure: Under anesthesia, perform a meniscal-ligamentous injury (MLI) or a destabilization of the medial meniscus (DMM) surgery on one knee joint of each mouse.[12][13] The contralateral knee can serve as a sham-operated or unoperated control.

-

Treatment with this compound: One day after surgery, begin intraperitoneal injections of this compound at desired doses (e.g., 1, 5, and 10 mg/kg body weight) every other day for the duration of the study (e.g., 12 weeks).[6] A vehicle control group should be included.

-

Histological analysis: At the end of the treatment period, sacrifice the mice and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Prepare sections and stain with Alcian blue/Hematoxylin/Orange G to assess cartilage structure, proteoglycan loss, and overall joint morphology.

-

Scoring and quantification: Use a standardized scoring system (e.g., OARSI histopathology initiative scoring method) to grade the severity of OA.[11] Quantify the articular cartilage area and thickness using image analysis software.

-

Data analysis: Compare the histological scores and quantitative measurements between the this compound-treated groups and the vehicle control group.

Impact on Cellular Signaling Pathways

MMP-13 expression and activity are regulated by complex signaling networks. By inhibiting MMP-13, this compound can indirectly modulate these pathways, which are crucial in the pathogenesis of osteoarthritis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and catabolic gene expression in chondrocytes.[14][15] Pro-inflammatory cytokines like IL-1β activate the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of target genes, including MMP-13.[16][17] By inhibiting MMP-13, this compound can potentially disrupt a positive feedback loop where MMP-13-mediated matrix degradation products can further activate NF-κB.

TGF-β Signaling Pathway

Transforming Growth Factor-beta (TGF-β) signaling has a dual role in cartilage homeostasis.[10][18] Canonical TGF-β signaling through the Smad2/3 pathway is generally considered chondroprotective.[3][19] TGF-β binds to its receptors, leading to the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate gene expression.[3][20] However, in pathological conditions, TGF-β can also contribute to fibrosis and osteophyte formation. MMP-13 can cleave and activate latent TGF-β, and its inhibition by this compound may therefore modulate TGF-β bioavailability and downstream signaling.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are involved in chondrocyte proliferation, differentiation, and apoptosis.[21][22] The ERK1/2 pathway can be activated by various stimuli and has been shown to regulate the expression of MMP-13.[14][23] Inhibition of ERK1/2 has been linked to both chondroprotective and detrimental effects depending on the context. By inhibiting a downstream effector (MMP-13), this compound may influence the cellular consequences of MAPK/ERK activation.

Conclusion

This compound is a valuable research tool for investigating the role of MMP-13 in the pathophysiology of osteoarthritis and other diseases involving cartilage degradation. Its high selectivity and well-characterized mechanism of action make it a superior choice over broad-spectrum MMP inhibitors for targeted studies. This technical guide provides a foundation for the effective use of this compound in both in vitro and in vivo experimental settings, and for understanding its impact on relevant cellular signaling pathways. Further research into the broader selectivity profile and the direct effects of this compound on intracellular signaling will continue to enhance its utility as a specific probe for MMP-13 function.

References

- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SensoLyte® 520 MMP-13 Assay Kit | ABIN1882516 [anticorps-enligne.fr]

- 6. CL82198 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. anaspec.com [anaspec.com]

- 8. SensoLyte® Plus 520 MMP-13 Assay Kit Fluorimetric and Enhanced Selectivity - 1 kit [eurogentec.com]

- 9. SensoLyte® 520 MMP-13 Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 10. SensoLyte® 520 MMP-13 Assay Kit | ABIN1882516 [antibodies-online.com]

- 11. researchgate.net [researchgate.net]

- 12. huble.org [huble.org]

- 13. Modelling osteoarthritis in mice via surgical destabilization of the medial meniscus with or without a stereomicroscope - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The MEK-ERK1/2 signaling pathway regulates hyaline cartilage formation and the redifferentiation of dedifferentiated chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoginkgetin protects chondrocytes and inhibits osteoarthritis through NF-κB and P21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IKKβ-NF-κB signaling in adult chondrocytes promotes the onset of age-related osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scienceopen.com [scienceopen.com]

- 18. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Smad2 and 3 mediate transforming growth factor-beta1-induced inhibition of chondrocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activation of NF-κB/p65 Facilitates Early Chondrogenic Differentiation during Endochondral Ossification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. apexbt.com [apexbt.com]

- 23. Effects and relationship of ERK1 and ERK2 in interleukin-1β-induced alterations in MMP3, MMP13, type II collagen and aggrecan expression in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Matrix Metalloproteinase-13 in Osteoarthritis Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a debilitating degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key enzymatic driver of this pathological process is Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3. Due to its potent and specific activity against type II collagen, the primary structural component of articular cartilage, MMP-13 has emerged as a focal point for both basic research and therapeutic development in the field of OA. This technical guide provides an in-depth examination of the multifaceted role of MMP-13 in OA pathogenesis, its complex regulatory networks, and the methodologies employed to investigate its function. It aims to serve as a comprehensive resource for professionals dedicated to unraveling the mechanisms of OA and developing novel disease-modifying therapies.

Introduction: MMP-13 at the Center of Cartilage Degradation

Osteoarthritis is a leading cause of chronic disability, imposing a significant socioeconomic burden worldwide. The hallmark of OA is the irreversible degradation of articular cartilage, leading to pain, stiffness, and loss of joint function. This degradation is orchestrated by a family of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). Among these, MMP-13 is considered a principal catabolic factor in OA due to its exceptional efficiency in cleaving type II collagen, the main component of the cartilage extracellular matrix (ECM).[1]

Under physiological conditions, MMP-13 expression in adult articular chondrocytes is minimal. However, in the osteoarthritic joint, pro-inflammatory cytokines and biomechanical stress trigger a dramatic upregulation of MMP-13, shifting the delicate balance of ECM synthesis and degradation towards a net loss of cartilage.[2] This heightened enzymatic activity not only dismantles the collagenous framework of the cartilage but also contributes to a vicious cycle of inflammation and tissue damage. Consequently, the selective inhibition of MMP-13 is a highly pursued strategy for the development of disease-modifying osteoarthritis drugs (DMOADs).

Molecular Regulation of MMP-13 in Chondrocytes

The expression and activity of MMP-13 in chondrocytes are tightly controlled at multiple levels, involving a complex interplay of signaling pathways, transcription factors, and post-translational modifications.

Transcriptional Regulation by Pro-inflammatory Signaling

Pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are potent inducers of MMP-13 expression in chondrocytes. These cytokines initiate intracellular signaling cascades that converge on the MMP-13 gene promoter, leading to its transcriptional activation. Key signaling pathways implicated in this process include:

-

Nuclear Factor-κB (NF-κB) Pathway: Activation of the NF-κB pathway is a central event in inflammatory responses. Upon stimulation by IL-1β or TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and bind to specific response elements in the MMP-13 promoter, driving gene expression.[2]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also activated by pro-inflammatory stimuli. These kinases phosphorylate a variety of downstream transcription factors, such as Activator Protein-1 (AP-1), which in turn bind to the MMP-13 promoter and enhance its transcription.[3]

-

Wnt/β-Catenin Signaling: The Wnt/β-catenin pathway, crucial for joint development, is also implicated in OA pathogenesis. Over-activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which can associate with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to upregulate MMP-13 expression.[4][5][6]

-

Transforming Growth Factor-β (TGF-β) Signaling: The role of TGF-β in MMP-13 regulation is context-dependent. While traditionally viewed as a protective factor in cartilage, under certain conditions, such as an altered ratio of its receptors (ALK1/ALK5), TGF-β can switch to a catabolic signal, promoting MMP-13 expression through SMAD-independent pathways.[7][8][9]

Post-Translational Activation

MMP-13 is synthesized as an inactive zymogen, pro-MMP-13. Its activation involves the proteolytic removal of an N-terminal pro-domain. This activation can be initiated by other MMPs, such as MMP-2 and MMP-14 (MT1-MMP), or serine proteases like plasmin, creating a cascade of proteolytic activity within the joint.

Quantitative Data on MMP-13 in Osteoarthritis

The elevated presence of MMP-13 in osteoarthritic tissues and fluids is well-documented and serves as a key indicator of disease activity.

Table 1: MMP-13 Expression in Osteoarthritic vs. Normal Cartilage

| Parameter | Osteoarthritic Cartilage | Normal/Control Cartilage | Fold Change/Significance | Reference |

| mRNA Expression | Significantly upregulated | Low/basal levels | Median RQ: 89.061 vs. 31.025 (p=0.027) | [10] |

| Protein Expression | Significantly higher in severe-worn regions | Lower in less-worn or normal regions | p < 0.05 | [11] |

Table 2: MMP-13 Concentration in Serum and Synovial Fluid

| Fluid | Patient Group | Concentration (Mean ± SD) | Significance vs. Control | Reference |

| Synovial Fluid | Grade 3 OA | 186.2 ± 78.23 pg/mL | p < 0.001 | |

| Grade 4 OA | 238.16 ± 93.47 pg/mL | p < 0.001 | ||

| Control | Not specified, significantly lower | - | ||

| Serum | Grade 3 OA | 117.63 ± 40.82 pg/mL | Significantly higher | |

| Grade 4 OA | 89.61 ± 36.16 pg/mL | Significantly higher | ||

| Control | Not specified, significantly lower | - |

Table 3: Efficacy of Selective MMP-13 Inhibitors in Preclinical OA Models

| Inhibitor | Animal Model | Dosage/Administration | Efficacy Outcome | Reference |

| CL82198 | Rat MIA Model | Intraperitoneal injection | Decelerated OA progression, increased type II collagen | [12] |

| ALS 1-0635 | Rat MIA Model | Oral, twice daily | Modulated cartilage damage (mean score 1.3 vs. 2.2 in vehicle) | [13] |

| AQU-019 | Rat MIA Model | Intra-articular injection | Chondroprotective effects observed | [14] |

MIA: Monoiodoacetate-induced; All data are illustrative and compiled from the cited literature.

Key Experimental Protocols for MMP-13 Research

Investigating the role of MMP-13 in OA requires a range of specialized molecular and cellular biology techniques. Below are detailed methodologies for commonly employed experiments.

Immunohistochemistry (IHC) for MMP-13 in Cartilage

-

Objective: To visualize the localization of MMP-13 protein within the cartilage tissue architecture.

-

Methodology:

-

Tissue Preparation: Fix cartilage tissue in 4% paraformaldehyde, followed by decalcification (if subchondral bone is attached) using 10% EDTA. Dehydrate the tissue through a graded ethanol series and embed in paraffin.

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform enzymatic antigen retrieval using hyaluronidase or pepsin to unmask the antigen epitopes.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific for MMP-13 overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Visualization: Develop the signal using a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei, dehydrate, and mount with a coverslip.

-

Western Blotting for MMP-13 in Chondrocytes

-

Objective: To detect and semi-quantify the levels of MMP-13 protein in chondrocyte lysates or culture supernatants.

-

Methodology:

-

Protein Extraction: Lyse chondrocytes using RIPA buffer containing protease inhibitors. For secreted MMP-13, collect and concentrate the cell culture medium.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody against MMP-13, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The pro-form (approx. 60 kDa) and active form (approx. 48 kDa) of MMP-13 can be distinguished.

-

Gelatin/Collagen Zymography

-

Objective: To detect the enzymatic activity of MMP-13.

-

Methodology:

-

Gel Preparation: Prepare a polyacrylamide gel co-polymerized with a substrate, typically gelatin or type I/II collagen.

-

Sample Preparation: Mix samples (e.g., synovial fluid, concentrated culture medium) with a non-reducing sample buffer. Do not heat the samples to preserve enzyme activity.

-

Electrophoresis: Run the samples on the substrate gel under non-reducing conditions.

-

Renaturation: Wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 18-24 hours. During this time, the renatured MMPs will digest the substrate in the gel.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background, indicating substrate degradation.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To accurately quantify the concentration of MMP-13 in biological fluids like serum or synovial fluid.

-

Methodology:

-

Coating: Coat a 96-well plate with a capture antibody specific for MMP-13.

-

Blocking: Block the remaining protein-binding sites on the plate.

-

Sample and Standard Incubation: Add standards with known MMP-13 concentrations and the unknown samples to the wells. Incubate to allow MMP-13 to bind to the capture antibody.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the MMP-13 molecule.

-

Enzyme Conjugate: Add streptavidin-HRP, which binds to the biotinylated detection antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP into a colored product.

-

Stopping Reaction and Reading: Stop the reaction with an acid and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader. The concentration of MMP-13 in the samples is determined by comparison to the standard curve.

-

The Pathogenic Role and Therapeutic Targeting of MMP-13

The central role of MMP-13 in OA pathogenesis is its ability to degrade the primary structural components of articular cartilage, initiating a cascade of destructive events.

References

- 1. A systematic computational analysis of human matrix metalloproteinase 13 (MMP-13) crystal structures and structure-based identification of prospective drug candidates as MMP-13 inhibitors repurposable for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. humbiol.org [humbiol.org]

- 3. researchgate.net [researchgate.net]

- 4. europeanreview.org [europeanreview.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Frontiers | The Wnt signaling cascade in the pathogenesis of osteoarthritis and related promising treatment strategies [frontiersin.org]

- 7. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGFβ1-Induced Transglutaminase-2 Triggers Catabolic Response in Osteoarthritic Chondrocytes by Modulating MMP-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

CL-82198: A Technical Guide to a Selective MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CL-82198, a selective inhibitor of matrix metalloproteinase-13 (MMP-13). It includes detailed information on its chemical structure, properties, biological activity, and experimental protocols for its use in research settings.

Core Chemical and Physical Properties

This compound, with the IUPAC name N-[4-(4-morpholinyl)butyl]-2-benzofurancarboxamide, is a small molecule inhibitor of MMP-13.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[4-(4-morpholinyl)butyl]-2-benzofurancarboxamide | [1] |

| CAS Number | 307002-71-7 | [1] |

| Molecular Formula | C17H22N2O3 | [2] |

| Molecular Weight | 302.37 g/mol | [2] |

| Canonical SMILES | C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water (25 mg/mL), DMSO, and ethanol. | [2] |

| Storage | Store at -20°C. Stock solutions are stable for up to 3 months at -20°C. | [2] |

Biological Activity and Quantitative Data

This compound is a potent and selective inhibitor of MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[3][4] This activity makes it a valuable tool for studying the role of MMP-13 in various physiological and pathological processes, including osteoarthritis and cancer metastasis.[5][6][7][8]

In Vitro Inhibitory Activity

The inhibitory potency of this compound against MMP-13 and its selectivity over other matrix metalloproteinases are critical parameters for its application in research.

| Target | IC50 | Notes | Reference |

| MMP-13 | 10 µM | Does not appear to act by chelating Zn2+. Binds within the S1' pocket of MMP-13. | [2][9] |

| MMP-1 | No significant inhibition | Demonstrates high selectivity for MMP-13 over MMP-1. | [2][9] |

| MMP-9 | No significant inhibition | Demonstrates high selectivity for MMP-13 over MMP-9. | [2][9] |

| TACE (TNF-α converting enzyme) | No significant inhibition | Shows selectivity against this related metalloproteinase. | [2][9] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from various research publications.

MMP-13 Enzymatic Inhibition Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MMP-13.

Materials:

-

Recombinant human MMP-13 (pro-form)

-

APMA (p-aminophenylmercuric acetate) for MMP activation

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound stock solution in DMSO

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Activate pro-MMP-13: Incubate the pro-form of MMP-13 with 1 mM APMA in assay buffer for 1-2 hours at 37°C.

-

Prepare this compound dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Assay setup: To each well of the 96-well plate, add:

-

Activated MMP-13 solution (final concentration ~1-5 nM)

-

This compound dilution or vehicle control (DMSO)

-

Incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

-

Initiate reaction: Add the fluorogenic MMP-13 substrate to each well (final concentration ~10 µM).

-

Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time (e.g., every 5 minutes for 1 hour) at 37°C.

-

Data analysis:

-

Determine the initial reaction velocity (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Migration Assay (Boyden Chamber Assay)

This protocol describes how to assess the effect of this compound on the migration of cancer cells.

Materials:

-

Cancer cell line (e.g., HT-1080 fibrosarcoma)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assays, optional)

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

This compound stock solution in DMSO

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet staining solution (0.5% in 25% methanol)

Procedure:

-

Cell preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.

-

Assay setup:

-

(Optional for invasion assay) Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Place the transwell inserts into the wells of a 24-well plate.

-

In the lower chamber of each well, add medium containing a chemoattractant (e.g., 10% FBS).

-

Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

In the upper chamber of each insert, add the cell suspension.

-

Add different concentrations of this compound or vehicle control (DMSO) to the upper chamber.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Cell removal and fixation:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.

-

-

Staining and quantification:

-

Stain the migrated cells by immersing the insert in crystal violet solution for 15 minutes.

-

Gently wash the insert with water to remove excess stain.

-

Allow the membrane to air dry.

-

Count the number of stained cells in several random fields of view under a microscope.

-

-

Data analysis: Calculate the average number of migrated cells per field for each condition and express the results as a percentage of the control.

In Vivo Osteoarthritis Model

This protocol provides a general framework for evaluating the efficacy of this compound in a surgically-induced osteoarthritis model in mice.[10][11][12]

Materials:

-

Male C57BL/6 mice (10-12 weeks old)

-

Surgical instruments for destabilization of the medial meniscus (DMM) surgery

-

This compound formulation for intraperitoneal (i.p.) injection (e.g., dissolved in saline with a small percentage of a solubilizing agent)

-

Anesthesia and analgesics

-

Histology equipment and reagents (Safranin O and Fast Green staining)

Procedure:

-

Induction of osteoarthritis:

-

Anesthetize the mice.

-

Perform DMM surgery on the right knee joint to induce osteoarthritis. The left knee can serve as a sham-operated or non-operated control.

-

Administer post-operative analgesics as required.

-

-

Treatment:

-

Randomly divide the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Beginning one day post-surgery, administer this compound or vehicle via i.p. injection daily or on an optimized schedule for a period of 4-8 weeks.

-

-

Assessment of joint damage:

-

At the end of the treatment period, euthanize the mice and dissect the knee joints.

-

Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Prepare sagittal sections of the knee joints.

-

Stain the sections with Safranin O and Fast Green to visualize cartilage proteoglycan content.

-

-

Histological scoring:

-

Evaluate the severity of osteoarthritis based on cartilage degradation, osteophyte formation, and synovial inflammation using a standardized scoring system (e.g., OARSI score).

-

Two independent, blinded observers should perform the scoring.

-

-

Data analysis: Compare the histological scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MMP-13 and a typical experimental workflow for evaluating this compound.

MMP-13 Signaling in Cancer Cell Metastasis

Caption: MMP-13's role in TGF-β induced cancer cell metastasis and its inhibition by this compound.

MMP-13 Signaling in Osteoarthritis Pathogenesis

Caption: Role of MMP-13 in IL-1β mediated cartilage degradation in osteoarthritis and its inhibition.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: A typical workflow for the in vitro characterization of this compound's inhibitory activity.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Experimental osteoarthritis models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

CL-82198: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Selective MMP-13 Inhibitor

This technical guide provides a comprehensive overview of CL-82198, a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Compound Information

This compound is a potent and selective small molecule inhibitor of MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This activity makes MMP-13 a significant therapeutic target in pathologies such as osteoarthritis and cancer metastasis.

Physicochemical and Pharmacological Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| CAS Number | 307002-71-7 (free base) | MedKoo Biosciences |

| 1188890-36-9 (hydrochloride) | Sigma-Aldrich | |

| Molecular Formula | C₁₇H₂₂N₂O₃ (free base) | MedKoo Biosciences |

| C₁₇H₂₂N₂O₃ • xHCl (hydrochloride) | Sigma-Aldrich | |

| Molecular Weight | 302.37 g/mol (free base) | MedKoo Biosciences, Sigma-Aldrich |

| 338.8 g/mol (hydrochloride) | Abcam | |

| IC₅₀ (MMP-13) | 3.2 µM - 10 µM | Abcam, Sigma-Aldrich |

| Selectivity | No significant activity against MMP-1, MMP-9, or TACE | Abcam, Sigma-Aldrich |

| Solubility | Water: 25 mg/mL | Sigma-Aldrich |

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect by binding to the S1' pocket of the MMP-13 enzyme. This binding is highly selective and does not involve chelation of the catalytic zinc ion, a mechanism common to many broader-spectrum MMP inhibitors. This selectivity is crucial for minimizing off-target effects.

Inhibition of MMP-13 Activity

The primary mechanism of this compound is the direct inhibition of MMP-13's enzymatic activity, preventing the degradation of its substrates, most notably type II collagen in articular cartilage. This has been demonstrated to protect against cartilage degradation in models of osteoarthritis.

Modulation of TGF-β Signaling in Fibrosis

In the context of fibrosis, particularly in hepatic stellate cells, this compound has been shown to decrease the protein levels of Connective Tissue Growth Factor (CTGF) and Transforming Growth Factor-beta 1 (TGF-β1). MMP-13 is known to be involved in the activation of TGF-β, a key pro-fibrotic cytokine. By inhibiting MMP-13, this compound can disrupt this pathological signaling cascade.

Involvement in Angiogenesis via FAK and ERK Pathways

MMP-13 is also implicated in promoting angiogenesis. It can enhance capillary tube formation through the activation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK). By inhibiting MMP-13, this compound can potentially attenuate this pro-angiogenic signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro MMP-13 Activity Assay

This protocol is based on the use of a fluorogenic FRET-based assay, such as the SensoLyte® 520 MMP-13 Assay Kit.

Objective: To quantify the inhibitory effect of this compound on MMP-13 enzymatic activity.

Materials:

-

Recombinant human MMP-13

-

This compound

-

SensoLyte® 520 MMP-13 Assay Kit (or equivalent)

-

Assay buffer

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 490/520 nm)

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Create a dilution series of this compound in assay buffer.

-

Activate the pro-MMP-13 to active MMP-13 according to the kit manufacturer's instructions, typically involving incubation with APMA.

-

In a 96-well plate, add the diluted this compound solutions.

-

Add the activated MMP-13 enzyme to the wells containing this compound and control wells.

-

Incubate for the time specified by the kit manufacturer to allow for inhibitor-enzyme interaction.

-

Prepare the MMP-13 substrate solution as per the kit protocol.

-

Add the substrate solution to all wells to initiate the enzymatic reaction.

-

Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 490/520 nm. Record data every 5-10 minutes for 30-60 minutes.

-

Calculate the reaction rates and determine the percentage of inhibition for each this compound concentration. IC₅₀ values can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Migration Assay (Transwell/Boyden Chamber)

This protocol describes a common method to assess the effect of this compound on cancer cell migration.

Objective: To determine if this compound can inhibit cell migration.

Materials:

-

Cancer cell line (e.g., LS174T)

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cell culture medium (with and without serum/chemoattractant)

-

This compound

-

Crystal Violet staining solution

-

Cotton swabs

Procedure:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to the assay.

-

Harvest cells using trypsin and resuspend in serum-free medium containing various concentrations of this compound or vehicle control.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chambers of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Seed the cell suspension (in serum-free medium with this compound/vehicle) into the upper chamber of the inserts.

-

Incubate for a period that allows for cell migration (e.g., 24 hours) at 37°C in a CO₂ incubator.

-

After incubation, remove the inserts. Use a cotton swab to gently remove non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., 4% paraformaldehyde or methanol).

-

Stain the fixed cells with Crystal Violet solution.

-

Wash the inserts to remove excess stain and allow them to dry.

-

Count the number of migrated cells in several representative fields of view under a microscope.

In Vivo Osteoarthritis Model (Meniscal-Ligamentous Injury)

This protocol is based on a surgical model of osteoarthritis in mice to evaluate the in vivo efficacy of this compound.

Objective: To assess the ability of this compound to prevent or slow the progression of osteoarthritis in an animal model.

Materials:

-

Mice (e.g., 10-week-old wild-type)

-

Surgical instruments for meniscal-ligamentous injury (MLI) surgery

-

This compound

-

Vehicle control (e.g., normal saline)

-

Histological staining reagents (e.g., Alcian Blue/Hematoxylin/Orange G)

-

Microscope for histological analysis

Procedure:

-

Acclimatize mice to the housing conditions.

-

Perform MLI surgery on the knee joints of one cohort of mice. A sham surgery should be performed on a control group.

-

Beginning one day post-surgery, administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg body weight) every other day for a prolonged period (e.g., 12 weeks). A control group should receive vehicle injections.

-

Monitor the health and welfare of the animals throughout the study.

-

At the end of the treatment period, euthanize the animals and collect the knee joints.

-

Fix, decalcify, and embed the joints in paraffin.

-

Section the joints and perform histological staining (e.g., Alcian Blue/H&E/Orange G) to visualize cartilage and bone structures.

-

Perform histological grading of articular cartilage degradation using a standardized scoring system (e.g., OARSI score) by blinded observers.

-

Quantify cartilage area and thickness using image analysis software.

Conclusion

This compound is a valuable research tool for investigating the role of MMP-13 in various physiological and pathological processes. Its selectivity for MMP-13 makes it a more precise tool than broad-spectrum MMP inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of osteoarthritis, fibrosis, cancer, and other MMP-13-related diseases.

The S1' Pocket of MMP-13: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the turnover of the extracellular matrix (ECM). Its primary substrate is type II collagen, the main structural component of articular cartilage.[1][2] Dysregulation of MMP-13 activity is strongly implicated in the pathogenesis of osteoarthritis (OA), where it is a key driver of cartilage degradation.[1][3] This has made MMP-13 a prime therapeutic target for the development of disease-modifying OA drugs.

A key structural feature of MMP-13 that governs its substrate specificity and provides a unique opportunity for selective inhibitor design is the S1' pocket. This deep, hydrophobic pocket, located adjacent to the catalytic zinc ion, is highly variable among different MMPs, making it a critical determinant for achieving inhibitor selectivity.[4][5] This technical guide provides an in-depth exploration of the MMP-13 S1' pocket, offering valuable insights for researchers and drug developers in the field.

The Structure and Function of the S1' Pocket

The catalytic domain of MMPs contains a series of subsites (S3, S2, S1, S1', S2', S3') that accommodate the amino acid residues (P3, P2, P1, P1', P2', P3') of the substrate on either side of the scissile bond. Among these, the S1' pocket is the most variable in terms of size, shape, and amino acid composition across the MMP family.[4] In MMP-13, the S1' pocket is notably large and hydrophobic, which allows it to accommodate a wide range of substrates and inhibitors.[2][4]

A crucial element of the S1' pocket is the "specificity loop" or "Ω-loop," a highly flexible region that contributes to the pocket's dynamic nature and its ability to adapt to different ligands.[4] This flexibility is a key factor in designing selective inhibitors that can exploit the unique conformational states of the MMP-13 S1' pocket.

The primary function of the S1' pocket is to recognize and bind the P1' residue of the substrate, thereby positioning the scissile bond for cleavage by the catalytic zinc ion. The specific interactions between the substrate/inhibitor and the residues lining the S1' pocket are critical for determining the affinity and specificity of binding.

The S1' Pocket as a Target for Selective Inhibitors

The high degree of conservation in the active site, particularly around the catalytic zinc, among different MMPs has posed a significant challenge in developing selective inhibitors. Early broad-spectrum MMP inhibitors, often containing a zinc-binding group (ZBG) like a hydroxamate, failed in clinical trials due to off-target effects and associated musculoskeletal syndrome.[6]

The unique characteristics of the S1' pocket of MMP-13 have enabled a paradigm shift towards the development of non-zinc-binding, allosteric inhibitors that target this specificity pocket.[4][7] These inhibitors achieve their selectivity by forming specific interactions with the unique residues and conformational states of the S1' pocket and its surrounding loop, avoiding direct chelation of the catalytic zinc.[4][6] This approach has led to the discovery of highly potent and selective MMP-13 inhibitors with improved safety profiles.

Quantitative Data on S1' Pocket-Targeting Inhibitors

The following table summarizes the inhibitory activity of various compounds that are known or predicted to interact with the S1' pocket of MMP-13. This data provides a comparative overview of their potency and selectivity.

| Compound/Inhibitor | Type | MMP-13 IC50 (nM) | MMP-13 Ki (nM) | Selectivity Profile | Reference |

| Pyrimidine Dicarboxamide 1 | Non-zinc binding | 8 | - | Highly selective for MMP-13. | [7] |

| AQU-019 | Non-zinc binding | 4.8 | - | Highly selective for MMP-13. | [7] |

| RF036 | Non-zinc binding | 3.4-4.9 | 2.7 | Highly selective vs. MMP-1, -2, -8, -9, -14. | [8] |

| Inhibitor 1 (RF036 analog) | Non-zinc binding | - | 12 | Selective vs. other MMPs. | [8] |

| Inhibitor 3 (RF036 analog) | Non-zinc binding | - | 10 | Selective vs. other MMPs. | [8] |

| Compound 9a | Zinc-binding | 0.65 | - | Selective vs. MMP-1, -3, -7, -8, -9. | [2] |

| Compound 1 (from HTS) | Non-zinc binding | 2400 | - | - | [6] |

| Compound 25 | Non-zinc binding | 2.4 | - | Selective vs. MMP-1, -2, -8, -9, MT1-MMP. | [6] |

| Compound 26 | Non-zinc binding | - | 159 | Selective vs. MMP-1, -2, -8, -9, MT1-MMP. | [6] |

| Compound 30 | Non-zinc binding | 1.9 | - | ~50-fold selective over MMP-8. | [6] |

Experimental Protocols

MMP-13 Activity Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a common method for measuring MMP-13 activity and screening for inhibitors using a FRET-based peptide substrate.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage of the peptide by MMP-13, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme activity.[9][10]

Materials:

-

Recombinant human MMP-13 (activated)

-

FRET peptide substrate for MMP-13 (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the stock solution of recombinant MMP-13 to the desired final concentration in assay buffer.

-

Dilute the FRET peptide substrate to the desired final concentration in assay buffer.

-

Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Control wells: Assay buffer and FRET substrate.

-

Enzyme control wells: MMP-13 solution and FRET substrate.

-

Test wells: MMP-13 solution, test compound dilution, and FRET substrate.

-

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., Ex/Em = 328/393 nm for Mca/Dpa).

-

-

Data Analysis:

-

Subtract the background fluorescence (control wells) from all readings.

-

Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

X-ray Crystallography of MMP-13 in Complex with an Inhibitor

This protocol provides a general workflow for determining the three-dimensional structure of MMP-13 bound to an inhibitor that targets the S1' pocket.

Principle: X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. By crystallizing the MMP-13/inhibitor complex and exposing it to an X-ray beam, a diffraction pattern is generated. This pattern can be used to calculate the electron density map of the complex and build a detailed 3D model.

Procedure:

-

Protein Expression and Purification:

-

Express the catalytic domain of human MMP-13 in a suitable expression system (e.g., E. coli).

-

Purify the protein to high homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

-

Complex Formation:

-

Incubate the purified MMP-13 with a molar excess of the inhibitor to ensure complete binding.

-

-

Crystallization:

-

Screen for crystallization conditions using various commercially available or in-house prepared screens (varying pH, precipitant, and additives).

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known MMP-13 structure as a search model.

-

Build and refine the atomic model of the MMP-13/inhibitor complex against the experimental data.

-

-

Structural Analysis:

-

Analyze the final structure to identify the specific interactions between the inhibitor and the residues of the S1' pocket.

-

Signaling Pathways and Experimental Workflows

MMP-13 Signaling in Osteoarthritis

In the context of osteoarthritis, the expression and activity of MMP-13 are regulated by various signaling pathways, primarily driven by pro-inflammatory cytokines like IL-1β and TNF-α. The Wnt/β-catenin signaling pathway has also been identified as a key regulator of MMP-13 expression in chondrocytes.[11][12] Understanding these pathways is crucial for identifying upstream targets that could modulate MMP-13 activity.

Caption: Signaling pathways regulating MMP-13 expression in osteoarthritis.

Workflow for S1' Pocket-Targeting Inhibitor Development

The development of selective MMP-13 inhibitors targeting the S1' pocket typically follows a structured workflow, from initial screening to preclinical evaluation.

Caption: A typical workflow for the development of MMP-13 S1' pocket inhibitors.

Conclusion

The S1' pocket of MMP-13 represents a highly attractive target for the design of selective inhibitors for the treatment of osteoarthritis and other diseases where MMP-13 is implicated. Its unique structural features and dynamic nature provide a basis for overcoming the challenges of off-target effects associated with broad-spectrum MMP inhibitors. By leveraging a deep understanding of the S1' pocket's structure and function, coupled with robust experimental and computational approaches, the development of safe and effective MMP-13-targeted therapies is a promising and achievable goal. This guide provides a foundational resource for researchers dedicated to advancing this important area of drug discovery.

References

- 1. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the variability of the S1' pocket to improve matrix metalloproteinase inhibitor selectivity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. mdpi.com [mdpi.com]

- 12. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

CL-82198: A Technical Guide for Investigating Collagen Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CL-82198, a selective inhibitor of matrix metalloproteinase-13 (MMP-13), and its application in studying collagen degradation pathways. This document details the compound's mechanism of action, summarizes key quantitative data, provides experimental methodologies from cited studies, and visualizes relevant biological pathways and workflows.

Introduction to this compound and Collagen Degradation

Collagen, the most abundant protein in the extracellular matrix (ECM), plays a crucial role in maintaining tissue structure and integrity. The degradation of collagen is a tightly regulated process mediated by a family of enzymes known as matrix metalloproteinases (MMPs). Dysregulation of MMP activity, particularly of the collagenase MMP-13, is implicated in various pathological conditions characterized by excessive collagen breakdown, such as osteoarthritis, and in processes like cancer cell migration.

This compound is a potent and selective small molecule inhibitor of MMP-13, making it a valuable tool for elucidating the specific roles of this enzyme in collagen degradation and associated pathologies.

Mechanism of Action

This compound exerts its inhibitory effect on MMP-13 through a distinct mechanism that does not involve the chelation of the catalytic zinc ion, a common feature of many broad-spectrum MMP inhibitors. Instead, it binds with high affinity to the S1' specificity pocket of the MMP-13 enzyme.[1] This specific binding interaction accounts for its high selectivity for MMP-13 over other MMPs, such as MMP-1 and MMP-9, as well as tumor necrosis factor-alpha converting enzyme (TACE).[2] By occupying this pocket, this compound effectively blocks the enzyme's ability to bind and cleave its natural substrate, type II collagen, thereby inhibiting collagen degradation.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following table summarizes the key data points.

| Parameter | Value | Target Enzyme | Notes | Reference |

| IC50 | 3.2 µM | MMP-13 | Orally bioavailable. | [3][4] |

| IC50 | 10 µM | MMP-13 | [2] | |

| Selectivity | No inhibition | MMP-1, MMP-9, TACE | Demonstrates high selectivity for MMP-13. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study its effects on cellular processes related to collagen degradation and pathology.

Cell Migration Assay

This protocol is based on studies investigating the effect of this compound on cancer cell migration, a process often dependent on ECM remodeling.

-

Cell Line: LS174T colorectal cancer cells.

-

Reagents:

-

This compound (stock solution in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Boyden chamber inserts (8 µm pore size)

-

Fibronectin (coating agent)

-

-

Procedure:

-

Coat the underside of the Boyden chamber inserts with fibronectin (10 µg/mL) overnight at 4°C.

-

Starve LS174T cells in serum-free medium for 24 hours.

-

Resuspend the starved cells in serum-free medium containing either this compound (10 µM) or vehicle control (DMSO).

-

Add the cell suspension to the upper chamber of the Boyden inserts.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24 hours at 37°C in a CO2 incubator.

-

After incubation, remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol and stain with a suitable stain (e.g., crystal violet).

-

Count the number of migrated cells in several fields of view under a microscope.

-

-

Expected Outcome: A significant reduction in the number of migrated cells in the this compound treated group compared to the control group.[5]

Western Blot Analysis for Fibrosis-Related Proteins

This protocol details the investigation of this compound's effect on the expression of profibrotic molecules in hepatic stellate cells.

-

Cell Line: Hepatic stellate cells (HSCs).

-

Reagents:

-

This compound (stock solution in DMSO)

-

Cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against Connective Tissue Growth Factor (CTGF) and Transforming Growth Factor-beta 1 (TGF-β1)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture HSCs to the desired confluency.

-

Treat the cells with this compound at the desired concentration or vehicle control for the specified duration.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against CTGF and TGF-β1 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Expected Outcome: A decrease in the protein levels of CTGF and TGF-β1 in HSCs treated with this compound.[5]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway involving MMP-13 and the experimental workflow for assessing the impact of this compound.

Caption: Signaling pathway leading to MMP-13 activation and collagen degradation, and the inhibitory action of this compound.

Caption: General experimental workflow for studying the effects of this compound on cellular functions.

References

Investigating the Role of MMP-13 in Tumor Metastasis with the Selective Inhibitor CL-82198: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix (ECM), particularly type II collagen. Its overexpression is strongly correlated with the progression, invasion, and metastasis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of MMP-13 in tumor metastasis and the utility of CL-82198, a selective MMP-13 inhibitor, as a research tool to investigate these processes. This document outlines detailed experimental protocols, presents quantitative data on inhibitor efficacy, and visualizes key signaling pathways and experimental workflows.

Introduction: The Role of MMP-13 in Tumor Metastasis

Tumor metastasis is a complex, multi-step process involving local invasion, intravasation, circulation, extravasation, and colonization of distant organs. A critical step in this cascade is the breakdown of the ECM, which acts as a physical barrier to cancer cell migration. Matrix metalloproteinases (MMPs) are a family of enzymes essential for ECM remodeling.

MMP-13 is particularly implicated in cancer progression due to its potent collagenolytic activity.[1] Overexpression of MMP-13 has been observed in numerous malignancies, including breast, colorectal, lung, and oral squamous cell carcinoma, where it is often associated with increased tumor aggressiveness and poor patient prognosis.[2][3] MMP-13 facilitates tumor invasion by degrading collagenous components of the ECM, thereby creating pathways for cancer cells to migrate.[3] Furthermore, MMP-13 can cleave other non-ECM substrates, including cell surface receptors and signaling molecules, which can further promote tumor growth and metastasis.[1]

This compound: A Selective MMP-13 Inhibitor

This compound is a potent and selective inhibitor of MMP-13.[4] Its selectivity is attributed to its unique binding mechanism; it occupies the entire S1' specificity pocket of the MMP-13 enzyme.[2][5] This mode of action distinguishes it from many broad-spectrum MMP inhibitors, which often exhibit off-target effects.

Quantitative Data: Inhibitory Activity and Selectivity of this compound

The efficacy and selectivity of an inhibitor are critical for its utility as a research tool. The following tables summarize the available quantitative data for this compound.

| Enzyme | IC50 | Reference |

| MMP-13 | 3.2 µM | [6] |

| MMP-13 | 10 µM | [5] |

| MMP-1 | No activity | [5] |

| MMP-9 | No activity | [5] |

| TACE (TNF-α Converting Enzyme) | No activity | [5] |

Table 1: In vitro inhibitory activity of this compound against various metalloproteinases.

| Assay | Cell Line | Concentration | Effect | Reference |

| Cell Migration | LS174 (Colorectal Cancer) | 10 µM | Significantly reduces cell migration | [2] |

Table 2: Cellular activity of this compound in an in vitro cancer model.

| Animal Model | Treatment Regimen | Effect | Reference |

| Mouse Model of Osteoarthritis | 1-10 mg/kg; i.p.; every other day | Decelerates disease progression | [4] |

Table 3: In vivo efficacy of this compound.

Key Signaling Pathways Regulating MMP-13 Expression

The expression of MMP-13 in cancer cells is tightly regulated by complex signaling networks initiated by growth factors, cytokines, and cell-matrix interactions. Understanding these pathways is crucial for elucidating the mechanisms of tumor metastasis.

TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that can act as both a tumor suppressor and a promoter of metastasis. In advanced cancers, TGF-β often promotes invasion and metastasis, in part by upregulating MMP-13 expression. This can occur through both SMAD-dependent and SMAD-independent pathways.[7][8][9][10] In the canonical SMAD pathway, TGF-β binding to its receptor leads to the phosphorylation and activation of SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression.[8][9]

ERK/NF-κB Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) pathways are frequently activated in cancer and are known to induce the expression of genes involved in invasion and metastasis, including MMP-13.[11] Growth factors and inflammatory cytokines can activate the ERK pathway, leading to the phosphorylation and activation of transcription factors such as AP-1. The NF-κB pathway is a key regulator of inflammation and cell survival, and its activation leads to the translocation of NF-κB dimers to the nucleus, where they can bind to the promoter of the MMP-13 gene and drive its transcription.[3]

Experimental Protocols for Investigating MMP-13 and this compound

To investigate the role of MMP-13 in tumor metastasis and the efficacy of this compound, a variety of in vitro and in vivo experimental models can be employed.

Gelatin Zymography for Assessing MMP-13 Activity

Gelatin zymography is a sensitive technique used to detect the activity of gelatinolytic MMPs, including MMP-13, in biological samples such as conditioned cell culture media or tissue extracts.

Protocol:

-

Sample Preparation: Collect conditioned media from cancer cells cultured in serum-free media. Centrifuge to remove cellular debris.

-

Electrophoresis: Mix samples with non-reducing sample buffer and run on a polyacrylamide gel co-polymerized with gelatin.

-

Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 18-24 hours.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of enzymatic activity will appear as clear bands against a blue background.

-

Inhibition Assay: To confirm the activity is due to MMP-13, parallel samples can be pre-incubated with this compound prior to electrophoresis, or this compound can be included in the incubation buffer. A reduction in the intensity of the corresponding band would indicate specific inhibition of MMP-13.

Matrigel Invasion Assay

The Matrigel invasion assay, also known as the Boyden chamber assay, is a widely used in vitro method to assess the invasive potential of cancer cells.

Protocol:

-

Chamber Preparation: Coat the upper surface of a transwell insert with a thin layer of Matrigel, a basement membrane extract.

-